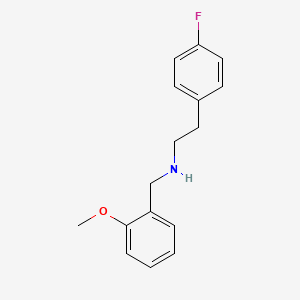

2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Fluorophenyl)-N-(2-methoxybenzyl)ethanamine, commonly known as 2-FMA, is a synthetic stimulant drug of the phenethylamine and amphetamine class. It is a derivative of the substituted amphetamine family, which includes substances such as 4-FMA and 3-FMA. 2-FMA has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis pathway for 2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine involves the reaction of 4-fluoroacetophenone with 2-methoxybenzylamine to form 2-(4-fluorophenyl)-N-(2-methoxybenzyl)acetamide, which is then reduced with sodium borohydride to yield the final product.

Starting Materials

4-fluoroacetophenone, 2-methoxybenzylamine, sodium borohydride, methanol, wate

Reaction

Step 1: Dissolve 4-fluoroacetophenone (1.0 equiv) and 2-methoxybenzylamine (1.2 equiv) in methanol and stir at room temperature for 24 hours., Step 2: Filter the resulting solid and wash with water to obtain 2-(4-fluorophenyl)-N-(2-methoxybenzyl)acetamide., Step 3: Dissolve 2-(4-fluorophenyl)-N-(2-methoxybenzyl)acetamide in methanol and add sodium borohydride (1.5 equiv) slowly with stirring at room temperature., Step 4: Stir the reaction mixture for 4 hours and then quench with water., Step 5: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate., Step 6: Purify the product by column chromatography to obtain 2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine as a white solid.

Aplicaciones Científicas De Investigación

2-FMA has been studied for its potential applications in scientific research. It has been shown to have similar effects to amphetamine-like stimulants, and has been used in experiments to study the effects of psychostimulants on behavior. It has also been used to study the effects of psychostimulants on the cardiovascular system, as well as to study the effects of psychostimulants on the central nervous system.

Mecanismo De Acción

2-FMA acts as a releasing agent for the neurotransmitters dopamine, norepinephrine, and serotonin. It binds to the transporter proteins of these neurotransmitters, preventing them from being reabsorbed into the presynaptic neuron. This increases the concentration of these neurotransmitters in the synaptic cleft, leading to an increase in their activity in the postsynaptic neuron.

Efectos Bioquímicos Y Fisiológicos

2-FMA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase alertness, reduce fatigue, and improve memory and cognitive performance. It has also been shown to increase heart rate and blood pressure, as well as to increase respiration rate. Additionally, it has been shown to increase the release of endorphins, which can lead to feelings of euphoria and increased energy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-FMA has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in pure form. Additionally, it has a relatively long half-life, which makes it useful for experiments that require longer durations. However, it is important to note that 2-FMA can be toxic in high doses, so it is important to use caution when working with it in the lab.

Direcciones Futuras

There are several potential future directions for the use of 2-FMA in scientific research. One potential direction is to further study the effects of 2-FMA on behavior and cognition. Additionally, further research could be done to better understand the biochemical and physiological effects of 2-FMA, as well as its potential therapeutic applications. Additionally, further research could be done to better understand the mechanisms of action of 2-FMA and its potential interactions with other drugs. Finally, further research could be done to explore the potential uses of 2-FMA in the treatment of various diseases and disorders.

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO/c1-19-16-5-3-2-4-14(16)12-18-11-10-13-6-8-15(17)9-7-13/h2-9,18H,10-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKZJDVIRPJSLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCCC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366348 |

Source

|

| Record name | 2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine | |

CAS RN |

353779-46-1 |

Source

|

| Record name | 2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1363797.png)

![2-Chloro-4-methoxybenzo[d]thiazole](/img/structure/B1363808.png)

![3-[4-[2-(2-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363815.png)

![3-[4-[2-(4-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363817.png)

![3-[4-(2-Naphthalen-1-yloxyacetyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363819.png)